molecular formula C22H21F3N4O2 B2800577 (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1421482-15-6

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2800577
CAS No.: 1421482-15-6
M. Wt: 430.431
InChI Key: MBHBQZNXJYNGOS-UHFFFAOYSA-N
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Description

The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule that features a pyrazole ring, a piperidine ring, and a pyridine ring with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual ring systems followed by their coupling.

    Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Preparation of the Piperidine Ring: The piperidine ring is often synthesized through the hydrogenation of pyridine or via the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Preparation of the Pyridine Ring with Trifluoromethyl Group: This can be achieved through the trifluoromethylation of a pyridine derivative using reagents like trifluoromethyl iodide and a base.

The final step involves coupling these components through a series of condensation reactions, often facilitated by catalysts and under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of This compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoromethyl group on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution using reagents like sodium hydride or organolithium compounds.

Major Products

The major products from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desired properties.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the trifluoromethyl group is particularly significant as it can enhance the bioavailability and metabolic stability of the compound.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(pyridin-2-yl)oxy)piperidin-1-yl)methanone: Similar structure but lacks the trifluoromethyl group.

    (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((5-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone: Similar structure with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O2/c1-15-19(14-27-29(15)17-5-3-2-4-6-17)21(30)28-11-9-18(10-12-28)31-20-8-7-16(13-26-20)22(23,24)25/h2-8,13-14,18H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHBQZNXJYNGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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